![molecular formula C19H24FNO B6357524 (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol CAS No. 1609545-83-6](/img/structure/B6357524.png)
(R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
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Overview
Description
®-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzylamino group, a fluorine atom, and a methyl group attached to a butanol backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as ®-3-fluoro-2-methyl-2-butanol, through a fluorination reaction.
Introduction of the Dibenzylamino Group: The intermediate is then reacted with dibenzylamine under specific conditions to introduce the dibenzylamino group. This step often requires the use of a suitable catalyst and solvent to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain ®-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
®-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, while the chiral center allows for selective interactions with biological molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-3-(Dibenzylamino)-2-fluoropropanoate: Another fluorinated compound with a similar dibenzylamino group.
®-Dibenzylamino-®-oxiranyl-acetaldehyde: A related compound with an oxiranyl group instead of a butanol backbone.
Uniqueness
®-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol is unique due to its specific combination of functional groups and chiral center. This combination imparts distinct chemical properties, such as enhanced stability and selective biological activity, making it valuable in various research and industrial applications.
Biological Activity
Enzyme Inhibition
The dibenzylamino group in (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol has been shown to interact with various enzymes, potentially modulating their activity. This interaction is likely due to the bulky nature of the dibenzyl groups, which can occupy binding pockets in enzymes.
Protein-Ligand Interactions
Research indicates that the compound may play a role in protein-ligand interactions, although specific case studies are not available in the provided search results. The fluorine atom in the molecule enhances its stability and bioavailability, potentially increasing its effectiveness in these interactions.
Potential Anti-Cancer Activity
While not directly studied for this compound, research on structurally similar compounds suggests potential anti-cancer activity. For instance, 2-Methyl-2-butanol (2M2B), which shares some structural similarities, has shown anti-cancer effects on human retinoblastoma cells .
Table 1: Comparison of 2M2B and this compound effects on cancer cells
Compound | Cell Line | Effect | Mechanism |
---|---|---|---|
2M2B | HXO-RB44 (Retinoblastoma) | Cell death | Increased p27, reduced cyclin B1 expression |
This compound | Not studied | Potential anti-cancer activity | Hypothesized enzyme inhibition |
Metabolic Interactions
The compound's structure suggests potential interactions with cellular metabolic processes. The presence of a fluorine atom and a chiral center allows for selective interactions with biological molecules, which could influence various biochemical pathways.
Toxicological Considerations
While specific toxicological data for this compound is not available, studies on related compounds like 2M2B highlight the importance of careful dosage control. In a case study, 2M2B ingestion led to intoxication symptoms including metabolic acidosis and altered consciousness .
Future Research Directions
Given the limited data available on this compound, several research directions could be pursued:
- Detailed enzyme inhibition studies to identify specific target enzymes and inhibition mechanisms.
- Investigation of its potential as a building block for more complex bioactive molecules.
- Exploration of its effects on various cancer cell lines, given the anti-cancer potential of structurally similar compounds.
- ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to better understand its pharmacokinetic properties.
Properties
IUPAC Name |
(3R)-4-(dibenzylamino)-3-fluoro-2-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO/c1-19(2,22)18(20)15-21(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,22H,13-15H2,1-2H3/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKNZPOYMFGAHD-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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